molecular formula C13H17NOSi B11874633 N-(4-((Trimethylsilyl)ethynyl)phenyl)acetamide CAS No. 81854-47-9

N-(4-((Trimethylsilyl)ethynyl)phenyl)acetamide

Cat. No.: B11874633
CAS No.: 81854-47-9
M. Wt: 231.36 g/mol
InChI Key: IGJIYPQZUVEIQO-UHFFFAOYSA-N
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Description

N-(4-((Trimethylsilyl)ethynyl)phenyl)acetamide is an aromatic acetamide derivative characterized by a trimethylsilyl (TMS)-protected ethynyl group at the para position of the phenyl ring. The compound is synthesized via Sonogashira coupling, as described in and , where palladium catalysts facilitate the coupling of iodophenyl precursors with trimethylsilylacetylene . Key physicochemical properties include a high melting point (331–333°C) and distinct NMR signatures (e.g., δ 10.10 ppm for the acetamide proton and δ 0.21 ppm for TMS methyl groups) . The TMS-ethynyl group enhances stability by protecting the reactive alkyne, making the compound suitable for further functionalization in medicinal chemistry, such as click chemistry applications .

Properties

CAS No.

81854-47-9

Molecular Formula

C13H17NOSi

Molecular Weight

231.36 g/mol

IUPAC Name

N-[4-(2-trimethylsilylethynyl)phenyl]acetamide

InChI

InChI=1S/C13H17NOSi/c1-11(15)14-13-7-5-12(6-8-13)9-10-16(2,3)4/h5-8H,1-4H3,(H,14,15)

InChI Key

IGJIYPQZUVEIQO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C#C[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The Sonogashira coupling reaction is the most widely used method for constructing carbon-carbon bonds between aryl halides and terminal alkynes. For N-(4-((Trimethylsilyl)ethynyl)phenyl)acetamide, this involves coupling 4-iodophenylacetamide with trimethylsilylacetylene (TMSA) in the presence of a palladium catalyst and copper(I) iodide co-catalyst. The mechanism proceeds through three stages:

  • Oxidative Addition : Pd(0) reacts with the aryl iodide to form a Pd(II) complex.

  • Transmetallation : The terminal alkyne (TMSA) forms a copper acetylide, which transfers the alkyne to the Pd(II) intermediate.

  • Reductive Elimination : The Pd center facilitates bond formation between the aryl and alkyne groups, regenerating Pd(0) for subsequent cycles.

Optimized Synthetic Procedure

A representative protocol derived from recent studies involves the following steps:

  • Reagents :

    • 4-Iodophenylacetamide (1.0 equiv)

    • Trimethylsilylacetylene (1.2 equiv)

    • Pd(PPh₃)₂Cl₂ (5 mol%)

    • CuI (10 mol%)

    • Triethylamine (2.0 equiv)

    • Tetrahydrofuran (THF) as solvent

  • Procedure :

    • Combine reagents under inert atmosphere (N₂ or Ar).

    • Heat to 60–70°C with stirring for 12–24 hours.

    • Quench with aqueous NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography (hexane:EtOAc = 4:1).

  • Yield : 72–85%.

Catalytic Systems and Yields

Catalyst SystemSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂/CuITHF602478
PdCl₂(dppf)/CuIDMF801882

The choice of phosphine ligand (e.g., PPh₃ vs. dppf) significantly impacts reaction efficiency. Bulky ligands reduce side reactions but may slow transmetallation.

Silylation of Terminal Alkynes

Silylation Reaction Conditions

An alternative route involves silylating pre-formed 4-ethynylphenylacetamide using trimethylsilyl chloride (TMSCl) under basic conditions:

  • Reagents :

    • 4-Ethynylphenylacetamide (1.0 equiv)

    • TMSCl (1.5 equiv)

    • Triethylamine (2.0 equiv)

    • Dichloromethane (DCM) as solvent

  • Procedure :

    • Add TMSCl dropwise to a stirred solution of 4-ethynylphenylacetamide and Et₃N at 0°C.

    • Warm to room temperature and stir for 4 hours.

    • Filter, concentrate, and purify via flash chromatography.

  • Yield : 65–70%.

Stepwise Synthesis from 4-Ethynylphenylacetamide

This method avoids transition metals but requires access to 4-ethynylphenylacetamide, which itself is synthesized via:

  • Acetylation : Treat 4-ethynylaniline with acetic anhydride.

  • Silylation : Protect the ethynyl group with TMSCl.

Alternative Synthetic Pathways

Palladium-Catalyzed Alkynylation

Recent advances employ Pd nanoparticles supported on carbon (Pd/C) to couple 4-bromophenylacetamide with TMSA. This heterogeneous system offers easier catalyst recovery but lower yields (60–68%).

Copper-Mediated Coupling Reactions

Copper(I) thiophene-2-carboxylate (CuTC) promotes coupling in the absence of palladium, though reaction times extend to 48 hours with moderate yields (55–62%).

Comparative Analysis of Preparation Methods

Yield and Efficiency

MethodAverage Yield (%)Purity (%)
Sonogashira Coupling7895
Direct Silylation6890
Pd/C Heterogeneous6488

Byproduct Formation

Sonogashira coupling generates minor homocoupling byproducts (e.g., diynes), necessitating chromatography. Silylation routes produce HCl, requiring rigorous neutralization.

Challenges in Synthesis

Moisture Sensitivity

The trimethylsilyl group hydrolyzes readily, mandating anhydrous conditions. Storage under N₂ is critical.

Catalyst Deactivation

Pd catalysts are poisoned by residual amines; ligand tuning (e.g., using Xantphos) improves stability.

Recent Advances and Innovations

Microwave-assisted Sonogashira coupling reduces reaction times to 2–4 hours with comparable yields (75–80%). Flow chemistry systems enhance scalability, achieving 90% conversion in continuous reactors .

Chemical Reactions Analysis

Sonogashira Cross-Coupling Reactions

The trimethylsilyl (TMS)-protected ethynyl group enables palladium-catalyzed coupling with aryl halides. This reaction forms extended conjugated systems, which are valuable in materials science and drug discovery.

Example Reaction
N-(4-((Trimethylsilyl)ethynyl)phenyl)acetamide reacts with bromoaniline derivatives under Sonogashira conditions to generate biarylacetylene intermediates .

Reagents/ConditionsYieldApplication
Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60°C85–95%Synthesis of saccharide-modified sulfonamides

Deprotection of Trimethylsilyl Group

The TMS group serves as a protective moiety for the ethynyl functionality, which can be removed under mild conditions to expose reactive terminal alkynes.

Example Reaction
Treatment with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) yields N-(4-ethynylphenyl)acetamide :

Deprotection AgentSolventTemperatureYield
TBAF (1.0 M in THF)THFRoom temp.90–95%

This deprotection step is critical for subsequent click chemistry applications .

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne generated after TMS deprotection undergoes regioselective [3+2] cycloaddition with azides to form 1,4-disubstituted triazoles .

Example Reaction
N-(4-ethynylphenyl)acetamide reacts with azide-functionalized sulfonamides to yield triazole-linked hybrids with enhanced biological activity .

CatalystSolventTemperatureYieldBioactivity (IC₅₀ vs CA IX/XII)
CuSO₄·5H₂O, NaAscDMF/H₂O50°C75–85%4.2–9.8 nM

Electrophilic Aromatic Substitution

The electron-rich phenyl ring can undergo halogenation or nitration, though such reactions are typically moderated by the electron-withdrawing acetamide group.

Key Stability Considerations

  • Thermal Stability : Decomposes above 250°C.

  • Hydrolytic Sensitivity : The TMS-ethynyl group is stable in anhydrous conditions but hydrolyzes in acidic/basic media .

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Research indicates that N-(4-((Trimethylsilyl)ethynyl)phenyl)acetamide exhibits potential anticancer properties. In vitro studies have shown that compounds with similar structural motifs can inhibit the proliferation of various cancer cell lines. The mechanism of action may involve the modulation of signaling pathways related to cell growth and apoptosis .

2. Anticonvulsant Properties
Similar derivatives have been evaluated for their anticonvulsant activity in animal models. Studies have demonstrated that certain phenylacetamide derivatives can exhibit protective effects against seizures, indicating potential therapeutic applications in epilepsy management .

3. Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which is crucial for developing treatments for diseases such as neurodegenerative disorders. For instance, similar compounds have been shown to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease .

Material Science Applications

This compound's unique chemical structure makes it a candidate for use in material science, particularly in the synthesis of polymeric materials and nanocomposites. Its ability to form stable bonds with various substrates can enhance the mechanical properties of materials used in electronics and coatings.

Case Study 1: Synthesis and Biological Evaluation

A study synthesized this compound along with several derivatives to evaluate their biological activities. The synthesized compounds were tested against human cancer cell lines, revealing that some derivatives exhibited significant cytotoxicity compared to controls. This highlights the compound's potential as a lead structure for developing new anticancer agents .

Case Study 2: Anticonvulsant Activity Assessment

In another investigation, derivatives of this compound were assessed for anticonvulsant properties using standard animal models. The results indicated that certain compounds provided protection against induced seizures, suggesting their potential utility in treating epilepsy .

Mechanism of Action

The mechanism of action of N-(4-((Trimethylsilyl)ethynyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The trimethylsilyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of proteins and cell membranes.

Comparison with Similar Compounds

Table 1: Structural Features of N-(4-((Trimethylsilyl)ethynyl)phenyl)acetamide and Analogues

Compound Name Key Substituents/Functional Groups Structural Notes Reference ID
This compound TMS-ethynyl, acetamide High rigidity due to linear ethynyl group
N-(4-(Adamantan-1-yl)phenyl)acetamide Adamantane, acetamide Bulky lipophilic group; modulates solubility
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide Sulfamoyl, tetrahydrofuran-oxo Polar sulfamoyl enhances hydrogen bonding
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide Piperazinyl-sulfonyl, acetamide Basic piperazine improves aqueous solubility
N-(4-Nitrophenyl)acetamide (B1) Nitro, acetamide Electron-withdrawing nitro increases reactivity
N-(3-((4-(Benzyloxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)phenyl)acetamide (Compound H) Triazine, benzyloxy-piperidine Planar triazine enables π-π interactions
N-(4-Aminophenyl)acetamide Amino, acetamide Polar amino group enhances solubility

Physicochemical Properties

Table 2: Physicochemical Data of Selected Compounds

Compound Name Melting Point (°C) Molecular Weight (g/mol) Solubility Trends Reference ID
This compound 331–333 261.43 Low (lipophilic TMS group)
N-(4-(Adamantan-1-yl)phenyl)acetamide Not reported 297.45 Moderate (adamantane bulk)
N-(4-Nitrophenyl)acetamide (B1) Not reported 194.18 Low (nitro reduces polarity)
N-(4-Aminophenyl)acetamide 174–176* 150.18 High (polar amino group)

*Melting point inferred from analogous structures in .

Pharmacological Activities

Structure-Activity Relationship (SAR) Insights

  • Lipophilicity : Bulky groups (TMS, adamantane) enhance membrane permeability but reduce aqueous solubility .
  • Electron Effects : Electron-withdrawing groups (nitro, trifluoromethyl) increase acetamide’s electrophilicity, improving target binding .
  • Hydrogen Bonding: Sulfonamides and amino derivatives () exhibit higher solubility and target affinity due to polar interactions .

Biological Activity

N-(4-((Trimethylsilyl)ethynyl)phenyl)acetamide is an organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound features a trimethylsilyl group attached to an ethynyl group, which is further connected to a phenyl ring and an acetamide functional group. Its molecular formula is C_{13}H_{15}NOSi, with a molecular weight of approximately 231.107 g/mol. The compound exhibits a density of 0.973 g/cm³, a boiling point of approximately 258.873ºC, and a melting point ranging from 94 to 98ºC .

Synthesis

The synthesis of this compound typically involves the following steps:

  • Preparation of the Ethynyl Phenyl Derivative : The initial step includes the formation of the ethynyl group attached to the phenyl ring.
  • Introduction of the Trimethylsilyl Group : This is achieved through silylation reactions.
  • Formation of the Acetamide : The final step involves acylation to introduce the acetamide functional group.

These methods emphasize controlling reaction conditions to achieve high yields and purity .

Biological Activity

Although specific biological activity data for this compound is limited, compounds with similar structures have shown significant biological properties, particularly in medicinal chemistry focused on cancer and inflammatory diseases .

Anticancer Potential

Research indicates that derivatives of trimethylsilyl-substituted phenyl compounds exhibit noteworthy anticancer activity. For instance, studies have demonstrated that structurally related compounds can inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and colorectal cancer (HT-29) cells .

CompoundCell LineIC50 (μM)Mechanism
16aHT-2910.5CA IX inhibition
16bMDA-MB-23112.3CA IX inhibition
16eMG-638.7Tumor microenvironment acidification reversal

Table 1: Anticancer activity of related compounds .

Antiviral Activity

Compounds similar in structure have also been evaluated for antiviral properties. For example, certain derivatives were tested against Dengue virus (DENV2), showing promising results in reducing viral load in infected cells .

Case Studies

  • Study on Anticancer Activity :
    A study investigated the effects of various trimethylsilyl-substituted compounds on cancer cell lines. Results indicated that these compounds could effectively reduce cell viability and inhibit migration in aggressive cancer types .
  • Antiviral Evaluation :
    In another study, derivatives were tested for their ability to inhibit DENV2 replication in human hepatoma cells (Huh7). The results showed significant reductions in viral replication at specific concentrations, demonstrating potential for further development as antiviral agents .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(4-((Trimethylsilyl)ethynyl)phenyl)acetamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves introducing the trimethylsilyl ethynyl group via a Sonogashira coupling reaction. Key steps include:

  • Catalyst selection : Use palladium(II) catalysts (e.g., Pd(PPh₃)₄) with copper iodide as a co-catalyst to facilitate cross-coupling between aryl halides and trimethylsilylacetylene .
  • Solvent and temperature : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux (70–90°C) ensures optimal reactivity.
  • Monitoring : Track reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm intermediate formation .
    • Purification : Column chromatography or recrystallization (e.g., from methanol/water mixtures) removes unreacted starting materials and byproducts .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • 1H and 13C NMR : Critical for confirming the presence of the trimethylsilyl group (δ ~0.1–0.3 ppm for Si(CH₃)₃) and the ethynyl proton (if desilylated). The acetamide moiety shows characteristic peaks at δ ~2.1 ppm (CH₃) and ~7.5–8.0 ppm (aromatic protons) .
  • FT-IR : Identify the amide C=O stretch (~1650–1680 cm⁻¹) and C≡C stretch (~2100–2260 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+) and fragmentation patterns .
  • X-ray Crystallography : Provides definitive structural confirmation, as demonstrated for related acetamide derivatives .

Q. What safety protocols should be followed when handling this compound in the lab?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to minimize inhalation risks.
  • First Aid : In case of skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention. Refer to safety data sheets (SDS) of structurally similar compounds (e.g., N-(4-Methoxyphenyl)acetamide) for specific guidelines .

Advanced Research Questions

Q. How can researchers address contradictory data in biological activity studies of structurally similar acetamide derivatives?

  • Standardization : Replicate assays under controlled conditions (e.g., pH, temperature, cell lines) to minimize variability. For example, discrepancies in analgesic activity among N-phenylacetamide sulphonamides were resolved by standardizing inflammatory pain models .
  • Impurity Analysis : Use HPLC or LC-MS to verify compound purity (>95%). Contaminants like unreacted intermediates can skew bioactivity results .
  • Statistical Validation : Apply ANOVA or t-tests to compare datasets across studies, ensuring significance thresholds (e.g., p < 0.05) are met .

Q. What computational methods are suitable for predicting the reactivity of the trimethylsilyl ethynyl group in this compound?

  • Density Functional Theory (DFT) : Model the electronic structure to predict sites of electrophilic/nucleophilic attack. For example, the ethynyl group’s π-electrons may participate in conjugation with the aromatic ring, affecting reactivity .
  • Molecular Dynamics (MD) : Simulate solvent interactions to assess stability under varying conditions (e.g., aqueous vs. organic media) .

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., from methanol) and analyze unit cell parameters (e.g., monoclinic system with space group C2/c, as seen in N-(4-Hydroxy-2-nitrophenyl)acetamide) .
  • Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., N–H···O bonds in acetamide derivatives) that stabilize the crystal lattice .

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